Strontium zirconium trioxide

Overview

Description

Strontium zirconium trioxide is a compound with the molecular formula SrZrO3 . It is also known as Strontium zirconate . The molecular weight of this compound is 226.84 g/mol . It appears as a white, odorless powder and is insoluble in water . This compound can be widely applied in the field of electronic ceramics and refractory materials of high melting temperatures. It can also be applied in fuel cells and hydrogen sensors due to their proton conductivity at high temperatures .

Synthesis Analysis

Strontium zirconium trioxide has been prepared by several synthetic routes including solid-state reaction, sol-gel, coprecipitation, and hydrothermal methods . The conventional solid-state reaction of SrCO3 and ZrO2 is a typical solid route that requires a high-temperature calcination process with intermittent grinding and prolonged duration of calcination for promoting atom diffusion and forming strontium zirconate powder .

Molecular Structure Analysis

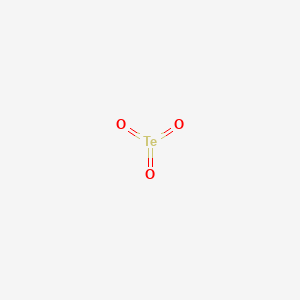

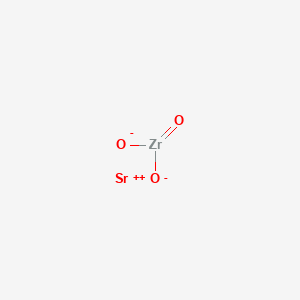

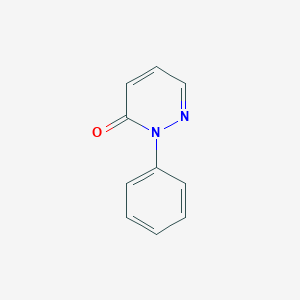

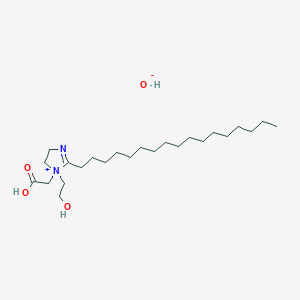

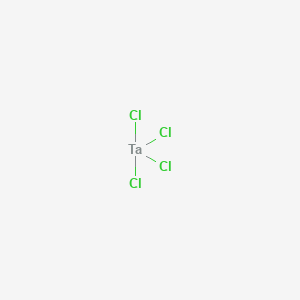

The molecular structure of Strontium zirconium trioxide is characterized by the presence of strontium, zirconium, and oxygen atoms . The InChI representation of the compound is InChI=1S/3O.Sr.Zr/q;2*-1;+2; . The Canonical SMILES representation is [O-]Zr[O-].[Sr+2] .

Physical And Chemical Properties Analysis

Strontium zirconium trioxide is a white, odorless powder . It is insoluble in water . The molecular weight of this compound is 226.84 g/mol . It has a topological polar surface area of 63.2 Ų .

Scientific Research Applications

Fuel and Electrolysis Cells

Strontium zirconate-based perovskites are promising materials for proton-conducting membranes used in solid oxide fuel cells (SOFCs) and solid oxide electrolysis cells (SOECs) . Their excellent proton conductivity and chemical stability make them ideal for these applications. The addition of dopants like lutetium can further enhance their electrical properties, making them more efficient for energy conversion and storage .

Sensors and Hydrogen Separators

Due to its high proton conductivity, strontium zirconate is also utilized in the development of sensors and hydrogen separators . These devices are crucial for monitoring and separating hydrogen, which is a key component in various industrial processes, including the production of clean energy.

Thermal Barrier Coatings

SrZrO₃ is an excellent candidate for thermal barrier coatings (TBCs) , especially as a topcoat material . Its use in plasma-sprayed coatings has been shown to improve the thermal shock resistance of substrates, such as stainless steel, when exposed to high temperatures .

Gamma Radiation Shielding

The radiation attenuation properties of strontium zirconate make it suitable for gamma radiation shielding . Studies have shown that coatings of SrZrO₃ can increase the gamma shielding properties of steel substrates, which is vital for protecting against harmful radiation .

High-Temperature Applications

Strontium zirconate exhibits remarkable stability at high temperatures, making it suitable for high-temperature applications . Its refractory nature and high melting point are beneficial for use in environments where extreme heat is a factor, such as in kilns and furnaces.

Electronic Ceramics

In the field of electronic ceramics , strontium zirconate is used as an insulator due to its dielectric properties . Its refractory characteristics are also of interest for applications that require materials to withstand high temperatures without degrading.

Photocatalysis

While not directly mentioned in the context of strontium zirconate, perovskite materials like SrZrO₃ have been studied for their potential in photocatalytic applications . They could play a role in the degradation of pollutants and hydrogen production through water splitting, contributing to clean energy technologies.

Investment Casting for Titanium Alloys

Research has indicated that strontium zirconate could be a potential refractory mold material for investment casting of titanium alloys . Its interaction with titanium alloys at high temperatures shows no adverse changes in surface chemistry or microstructure, which is promising for the casting process.

Safety And Hazards

Future Directions

Strontium zirconium trioxide has potential applications in various fields. It can be used in electronic ceramics and refractory materials due to its high melting temperature . It can also be applied in fuel cells and hydrogen sensors due to their proton conductivity at high temperatures . Future research may focus on exploring these applications further .

properties

IUPAC Name |

strontium;dioxido(oxo)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Sr.Zr/q;2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCTVDGKMTZSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Zr](=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SrZrO3, O3SrZr | |

| Record name | Strontium zirconate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Strontium_zirconate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Strontium zirconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20743 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Strontium zirconium trioxide | |

CAS RN |

12036-39-4 | |

| Record name | Strontium zirconium oxide (SrZrO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium zirconium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)